molecular formula C7H10F6O3 B14639723 2-(tert-Butylperoxy)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 54857-32-8

2-(tert-Butylperoxy)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B14639723
CAS No.: 54857-32-8
M. Wt: 256.14 g/mol
InChI Key: WIJOQOZDKWFPIG-UHFFFAOYSA-N
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Description

2-(tert-Butylperoxy)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic peroxide compound. Organic peroxides are derivatives of hydrogen peroxide where one or both hydrogen atoms are replaced by organic groups. These compounds are known for their ability to generate free radicals, making them useful as initiators in polymerization reactions and as curing agents in various industrial applications .

Preparation Methods

The synthesis of 2-(tert-Butylperoxy)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves a peroxidation reaction. One common method includes reacting tert-butyl hydroperoxide with hexafluoropropanol under controlled conditions. The reaction is usually catalyzed by an acid such as sulfuric acid and conducted at low temperatures to ensure the stability of the peroxide bond . Industrial production methods often employ continuous flow reactors to maintain consistent reaction conditions and high product purity .

Chemical Reactions Analysis

2-(tert-Butylperoxy)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various types of chemical reactions, primarily involving the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can participate in:

Common reagents used in these reactions include acids for catalysis and various organic solvents to dissolve the reactants. Major products formed from these reactions depend on the specific substrates and conditions used but often include oxidized organic compounds and polymers .

Scientific Research Applications

2-(tert-Butylperoxy)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:

Mechanism of Action

The primary mechanism of action for 2-(tert-Butylperoxy)-1,1,1,3,3,3-hexafluoropropan-2-ol involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application but generally include organic substrates that can undergo radical-induced transformations .

Properties

CAS No.

54857-32-8

Molecular Formula

C7H10F6O3

Molecular Weight

256.14 g/mol

IUPAC Name

2-tert-butylperoxy-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C7H10F6O3/c1-4(2,3)15-16-5(14,6(8,9)10)7(11,12)13/h14H,1-3H3

InChI Key

WIJOQOZDKWFPIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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